molecular formula C18H20BrN3O B12272125 N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine

N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine

Cat. No.: B12272125
M. Wt: 374.3 g/mol
InChI Key: JUUWUSAKDRFCNJ-UHFFFAOYSA-N
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Description

N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

N-[1-(4-bromobenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine can be compared with other piperidine derivatives, such as:

    N-(piperidin-4-yl)benzamide: Known for its anticancer properties.

    N-(4-bromobenzoyl)piperidin-4-yl]-N-(oxan-4-yl)acetamide: Studied for its potential therapeutic applications.

    N-(4-{5-[1-(4-bromobenzoyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide: Investigated for its biological activities.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

(4-bromophenyl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H20BrN3O/c1-21(17-4-2-3-11-20-17)16-9-12-22(13-10-16)18(23)14-5-7-15(19)8-6-14/h2-8,11,16H,9-10,12-13H2,1H3

InChI Key

JUUWUSAKDRFCNJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=C(C=C2)Br)C3=CC=CC=N3

Origin of Product

United States

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